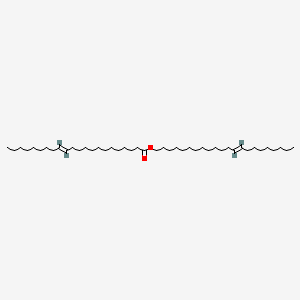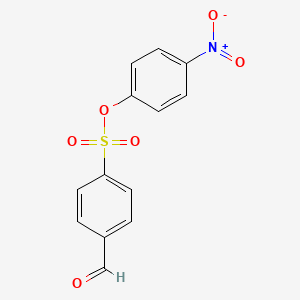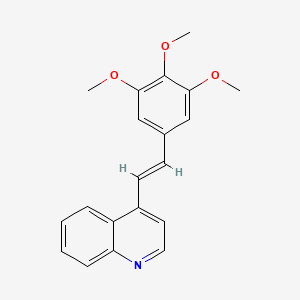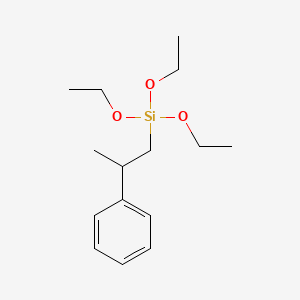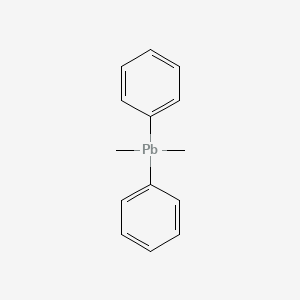
Phenanthro(9,10,1-mna)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Phenanthro(9,10,1-mna)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .
Comparación Con Compuestos Similares
Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:
- Benz[c]indeno[1,3-mn]acridine
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .
This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35613-14-0 |
|---|---|
Fórmula molecular |
C23H13N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |
Clave InChI |
RIJLFGBRDPAEAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


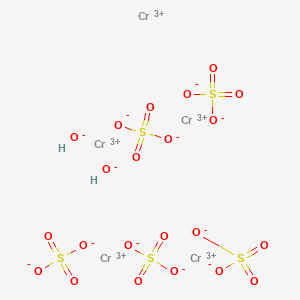

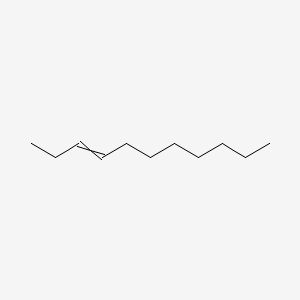
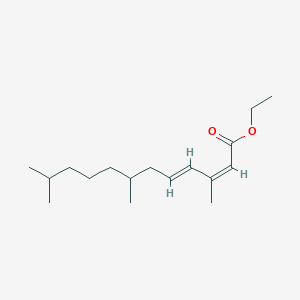
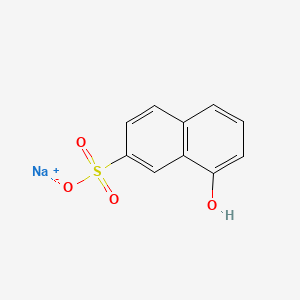
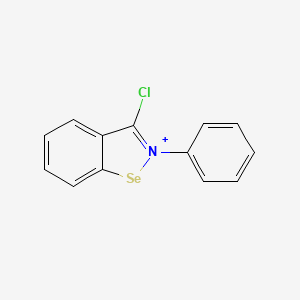
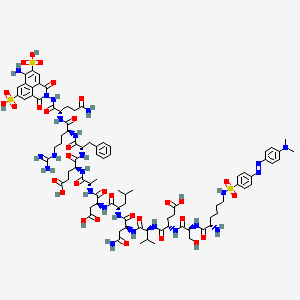
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
